Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate
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Overview
Description
Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula C11H12F2O3. It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate typically involves the esterification of 2,3-difluoro-5-methoxy-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 2,3-difluoro-5-methoxy-4-methylbenzaldehyde.
Reduction: Formation of 2,3-difluoro-5-methoxy-4-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The methoxy and methyl groups contribute to its binding affinity with target proteins, potentially inhibiting their function. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate can be compared with similar compounds such as:
Ethyl 2,3-difluoro-5-methoxy-4-(methylthio)benzoate: Similar structure but with a methylthio group instead of a methyl group.
Ethyl 2,3-difluoro-5-methoxybenzoate: Lacks the methyl group on the benzene ring.
Ethyl 2,3-difluoro-4-methylbenzoate: Lacks the methoxy group on the benzene ring.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12F2O3 |
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Molecular Weight |
230.21 g/mol |
IUPAC Name |
ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate |
InChI |
InChI=1S/C11H12F2O3/c1-4-16-11(14)7-5-8(15-3)6(2)9(12)10(7)13/h5H,4H2,1-3H3 |
InChI Key |
OZNFBODWFCCBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)F)C)OC |
Origin of Product |
United States |
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